molecular formula C38H31Cl2CrN16O20S4+5 B15187631 Pentahydrogen bis(5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonato(4-))chromate(5-) CAS No. 88330-20-5

Pentahydrogen bis(5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonato(4-))chromate(5-)

Cat. No.: B15187631
CAS No.: 88330-20-5
M. Wt: 1282.9 g/mol
InChI Key: VUXOWKFCKZRDLL-UHFFFAOYSA-S
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Description

Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including amino, chloro, hydroxy, and azo groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] involves several steps, starting with the preparation of the key intermediates. One common approach is the selective substitution of chlorine atoms in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with hydroxide ions . This is followed by the coupling of these intermediates with appropriate azo compounds under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The azo groups can be reduced to amines.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the azo groups can produce corresponding amines.

Scientific Research Applications

Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azo groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and chloro groups can also participate in binding interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] is unique due to its combination of functional groups, which confer distinct reactivity and versatility in different applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry set it apart from other similar compounds.

Properties

CAS No.

88330-20-5

Molecular Formula

C38H31Cl2CrN16O20S4+5

Molecular Weight

1282.9 g/mol

IUPAC Name

5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid;chromium;hydron

InChI

InChI=1S/2C19H13ClN8O10S2.Cr/c2*20-17-23-18(21)25-19(24-17)22-11-6-9(39(33,34)35)3-7-4-13(40(36,37)38)15(16(30)14(7)11)27-26-10-5-8(28(31)32)1-2-12(10)29;/h2*1-6,29-30H,(H,33,34,35)(H,36,37,38)(H3,21,22,23,24,25);/p+5

InChI Key

VUXOWKFCKZRDLL-UHFFFAOYSA-S

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.[Cr]

Origin of Product

United States

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